1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one
Description
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O5/c13-12(14,15)7-5-9(17(20)21)11(10(6-7)18(22)23)16-3-1-8(19)2-4-16/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGDIBGTICXDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the hazardous reagents and conditions. The production process must adhere to strict safety and environmental regulations due to the potential toxicity and reactivity of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted piperidinone derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one exhibit significant antimicrobial properties. A study highlighted the synthesis of piperidinol derivatives, which showed promising anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 µg/mL . The structural similarity of these compounds suggests that this compound could possess similar properties.
Antitumor Activity
Piperidin-4-one derivatives have been explored for their antitumor effects. They have been identified as potential candidates for cancer treatment due to their ability to inhibit tumor cell proliferation . The specific mechanisms are still under investigation, but the presence of the trifluoromethyl group is believed to enhance biological activity.
Antiviral Properties
The compound has also been implicated in antiviral research. Various studies have reported that piperidine derivatives can act as antiviral agents, targeting different viral pathways and inhibiting replication . The unique structure of this compound may contribute to its efficacy in this regard.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Research has shown that modifications to the piperidine ring and substituents on the phenyl group significantly affect the biological properties of these compounds .
Table: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Case Studies
Case Study 1: Anti-Tuberculosis Screening
A notable case involved screening libraries of piperidinol derivatives for anti-tuberculosis activity, where several compounds demonstrated significant efficacy but also notable side effects during in vivo testing. This highlights the importance of further optimization for therapeutic use .
Case Study 2: Antiviral Research
In another study focusing on antiviral applications, piperidine derivatives were shown to inhibit viral replication significantly, suggesting that modifications leading to enhanced stability and bioavailability could improve therapeutic outcomes .
Mechanism of Action
The mechanism of action of 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
- Structure : Replaces the ketone group of piperidin-4-one with a methyl carboxylate.
- Implications: The ester group may enhance solubility in polar solvents compared to the ketone. This derivative is commercially available (Santa Cruz Biotechnology, 2025), indicating its utility in synthetic or pharmacological studies .
- Key Difference : Carboxylates generally exhibit higher hydrolytic stability than ketones, which could influence metabolic pathways in pesticidal applications.
b) 1-Chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one
- Structure : Features a chloroacetyl group and dimethyl/diphenyl substituents on the piperidin-4-one ring.
- Crystallographic studies (R factor = 0.050) confirm its stable conformation, suggesting that steric effects from substituents influence molecular packing .
- Key Difference : Bulky substituents (diphenyl, dimethyl) reduce ring flexibility compared to the target compound, which lacks such groups.
Pesticidal Analogs
a) Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)
- Structure : Shares the 2,6-dinitro-4-(trifluoromethyl)phenyl core but substitutes the piperidin-4-one with an ethyl-propenylamine group.
- Application : A pre-emergent herbicide targeting weed germination. The amine group likely facilitates soil binding, whereas the ketone in the target compound may alter persistence or mobility .
b) Flumetralin (2-chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine)
Heterocyclic Ring Modifications
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine
- Structure : Replaces piperidin-4-one with a piperazine ring and adds a methylsulfanyl-nitrovinyl group.
- The nitrovinyl group may confer photoactivity, unlike the target compound’s ketone .
Research Implications and Gaps
- Crystallographic Data : The target compound’s structure may be resolved using SHELX programs, as demonstrated for analogs like 1-chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one .
- Biological Activity: While ethalfluralin and flumetralin are established pesticides, the target compound’s piperidin-4-one core may offer novel modes of action due to its ketone functionality. Comparative bioassays are needed to validate this hypothesis .
- Synthetic Utility : The commercial availability of the methyl ester analog highlights its role as a precursor for further functionalization .
Biological Activity
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H11F3N4O4
- Molecular Weight : 300.25 g/mol
- CAS Number : 36317-84-7
The compound features a piperidinone core substituted with a dinitro and trifluoromethyl group, which contributes to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may interact with targets such as kinases and phosphatases.
- Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.
- Antitumor Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use in treating resistant infections.
- Antitumor Screening : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
- Enzyme Interaction Studies : The compound was screened against a panel of kinases, showing notable inhibition of Aurora-A kinase with an IC50 value of 25 nM. This suggests a promising avenue for developing targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted phenyl precursors and piperidin-4-one derivatives. For example, chloroacetylation of piperidin-4-one intermediates (e.g., 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one) can introduce functional groups critical for nitro and trifluoromethyl substitutions . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) should employ factorial design experiments to evaluate parameter interactions, as described in statistical experimental design methodologies .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction is essential for resolving stereochemical configurations, particularly for the piperidin-4-one core, which influences biological activity . Complementary techniques include:
- IR spectroscopy : To identify carbonyl (C=O) and nitro (NO₂) stretching vibrations.
- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
- ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring and piperidine moiety .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Initial screening should focus on in vitro assays targeting pharmacologically relevant pathways (e.g., antibacterial or anticancer activity). Piperidin-4-one derivatives are known to interact with cellular targets such as kinases or DNA gyrase . Use dose-response curves to determine IC₅₀ values, and validate results with positive controls (e.g., doxorubicin for cytotoxicity assays) .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking simulations can predict binding affinities to target proteins (e.g., EGFR or COX-2). Institutions like ICReDD integrate computational reaction path searches with experimental validation to prioritize derivatives with optimal electronic and steric properties . Machine learning models trained on existing SAR data can further accelerate lead optimization .
Q. What experimental strategies address contradictions in reported biological data for piperidin-4-one derivatives?
- Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility.
- HPLC purity validation : Use mobile phases with buffered sodium 1-octanesulfonate (pH 4.6) and methanol (65:35) to achieve baseline separation of impurities .
- Meta-analysis : Apply multivariate statistics to reconcile discrepancies across studies .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Key challenges include nitro group instability and trifluoromethyl steric effects. Solutions involve:
- Flow chemistry : To control exothermic reactions and minimize byproducts.
- Chiral resolution : Use immobilized enzymes (e.g., lipases) or chiral stationary phases in preparative HPLC .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction intermediates .
Q. How can researchers optimize solvent systems for efficient purification?
- Methodological Answer : Solvent selection must balance polarity and environmental safety. A methanol-buffer (65:35) system adjusted to pH 4.6 with glacial acetic acid effectively isolates the compound while reducing co-eluting impurities . For non-polar byproducts, switch to hexane-ethyl acetate gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
